N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a benzothiazole-derived propanamide featuring a 6-chloro-4-methylbenzothiazol-2-yl core linked to a 3,3-diphenylpropanamide moiety and a tetrahydrofuran-2-ylmethyl group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in agrochemicals and medicinal chemistry, due to its bioisosteric properties and ability to modulate biological targets . The tetrahydrofuran (THF) moiety may improve solubility and pharmacokinetic profiles compared to non-polar alkyl chains .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O2S/c1-19-15-22(29)16-25-27(19)30-28(34-25)31(18-23-13-8-14-33-23)26(32)17-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,15-16,23-24H,8,13-14,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQPCLFJWXNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that many non-steroidal anti-inflammatory drugs (nsaids) operate by suppressing the cyclooxygenase (cox) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that many NSAIDs inhibit the COX enzymes, which are crucial in this pathway. The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways, respectively.
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Thiazole Ring : The synthesis typically begins with the formation of the thiazole moiety through cyclization reactions involving appropriate thioketones and amines.
- Amide Bond Formation : The final product is obtained by coupling the thiazole derivative with a propanamide moiety, which may involve activating agents to facilitate the formation of the amide bond.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines effectively:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT-29 (colon cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups and specific substitutions on the thiazole ring are crucial for enhancing cytotoxicity against cancer cells .
Anticonvulsant Activity
Some derivatives of thiazole have demonstrated anticonvulsant effects in animal models. For example, certain compounds showed efficacy in reducing seizure activity in preclinical studies, indicating potential for treating epilepsy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Thiazole derivatives have been reported to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : They may also affect signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Case Studies
A study evaluating a series of thiazole derivatives highlighted their promising anticancer profiles. For instance, a compound similar to this compound showed potent activity against multiple cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole ring’s substituents significantly impact physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 6-chloro, 6-nitro) increase reactivity and may enhance binding to electrophilic targets.
- THF-methyl vs. alkyl chains : The THF moiety in the target compound likely improves aqueous solubility compared to purely hydrophobic groups (e.g., cyclohexyl in ).
Amide Side Chain Modifications
The propanamide side chain’s structure influences molecular flexibility and target engagement:
- 3,3-Diphenylpropanamide : The diphenyl groups in the target compound contribute to high lipophilicity, which may enhance membrane permeability but reduce solubility. This contrasts with simpler acetamides (e.g., ), which are more polar but less sterically hindered.
- THF-methyl vs. cationic side chains: The THF-methyl group in the target compound offers balanced solubility and moderate polarity, whereas dimethylaminopropyl (e.g., ) introduces cationic character, favoring ionic interactions with biological targets.
Tetrahydrofuran (THF) Derivatives in Agrochemicals
The THF group in the target compound shares structural similarities with cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a known fungicide . THF derivatives often enhance solubility and bioavailability compared to aromatic or aliphatic substituents, making them advantageous in pesticide design .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves coupling reactions similar to those in , such as refluxing with ethanol or DMF as solvents and using coupling agents like HATU .
- Structure-Activity Relationships (SAR) :
- Chloro and methyl substituents optimize steric and electronic effects for target binding.
- THF-methyl propanamide balances solubility and lipophilicity, a critical factor in agrochemical penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
